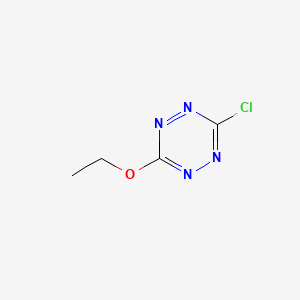

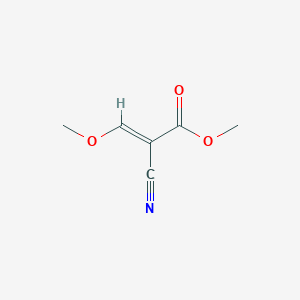

Methyl 2-cyano-3-methoxyacrylate

説明

“Methyl 2-cyano-3-methoxyacrylate” is a chemical compound that is not commonly encountered . It is similar to “Methyl cyanoacrylate”, which is a colorless liquid with low viscosity and is primarily used as the main component of cyanoacrylate glues .

Synthesis Analysis

The synthesis of (meth)acrylates, including this compound, involves the use of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . These monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .

Molecular Structure Analysis

The molecular structure of this compound has been studied using the Molecular Electron Density Theory (MEDT) and the B3LYP/6-31G (d,p) DFT method . The study focused on the [3+2] cycloaddition reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate .

Chemical Reactions Analysis

The isomers and conformers of this compound have been studied experimentally by vibrational and NMR spectroscopy and theoretically by the ab initio calculations at MP2 level in 6-311++G** basis set . The study revealed that both this compound and Methyl 2-cyano-3-dimethylaminoacrylate compounds without the possibility of intramolecular hydrogen bonding were prepared as a pure E isomer .

科学的研究の応用

Isomerization and Conformation Studies

Methyl 2-cyano-3-methoxyacrylate (MCMA) has been extensively studied for its isomerizational and conformational properties. Research by Gatial et al. (2011) focused on the experimental and theoretical analysis of MCMA's isomers and conformers. Their findings revealed that MCMA can exist in different isomeric forms and undergo conformational changes influenced by the environment, such as solvent polarity. This study enhances the understanding of MCMA's structural flexibility, which can be crucial in various applications like material science and molecular design (Gatial et al., 2011).

Synthesis of Derivatives and Intermediates

The synthesis of methyl (Z)-α-methoxyacrylates from MCMA has been explored by Baati et al. (2009). Their research demonstrated a method for stereoselective synthesis of these compounds, which are valuable in producing various natural and semisynthetic products. This methodology has implications for creating biologically active compounds and pharmaceutical intermediates (Baati et al., 2009).

Polymer Research

The research by Cao et al. (2008) investigated the polymerization of MCMA derivatives to create azo polymers with electronic push and pull structures. This study highlights the potential of MCMA in developing new materials with unique electronic and optical properties, useful in advanced technologies such as birefringence applications and surface relief gratings (Cao et al., 2008).

Agricultural Applications: Herbicides

MCMA has been synthesized as a component of herbicidal inhibitors targeting photosystem II electron transport, as shown in the research by Liu et al. (2005). These compounds, which include MCMA, exhibited excellent herbicidal activities, indicating their potential use in agricultural practices for weed control (Liu et al., 2005).

Fungicide Development

Guihua et al. (2014) synthesized β-methoxyacrylate derivatives containing pyrrolidine-2,4-dione moiety, where MCMA played a crucial role. These compounds showed significant fungicidal activity, underscoring the importance of MCMA in developing new fungicides to protect crops against various fungal diseases (Guihua et al., 2014).

Safety and Hazards

The safety data sheet for Methyl 3-methoxyacrylate, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and may cause skin irritation and serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, and spray, and to keep it away from heat, sparks, open flames, and hot surfaces .

将来の方向性

特性

IUPAC Name |

methyl (E)-2-cyano-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-4-5(3-7)6(8)10-2/h4H,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNUFSNBWSLFIN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C#N)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

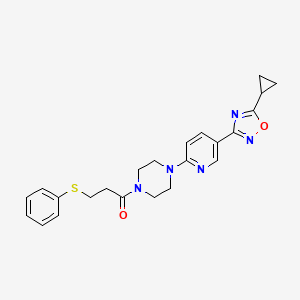

![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)

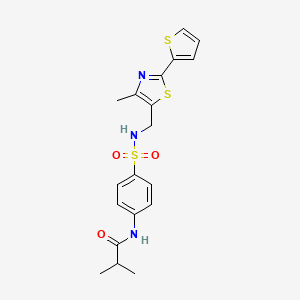

![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)

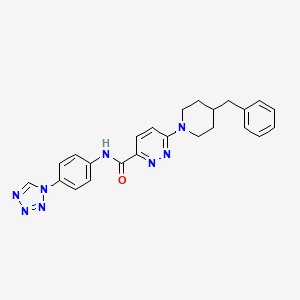

![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)

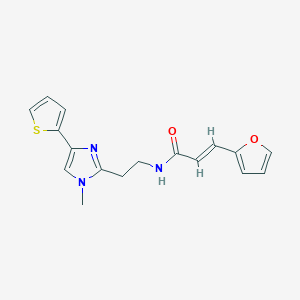

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)

![5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3238018.png)

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)